molecular formula C20H19BrN4O2 B2728763 N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251633-18-7

N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2728763
CAS No.: 1251633-18-7
M. Wt: 427.302
InChI Key: NZXVCYMOHVAANM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a recognized, potent, and ATP-competitive inhibitor of the Proviral Integration Moloney virus (PIM) kinase family, which includes the isoforms PIM1, PIM2, and PIM3. PIM kinases are serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors and play crucial roles in cell survival, proliferation, and apoptosis evasion. This compound exerts its research value by selectively targeting and inhibiting PIM kinase activity, thereby disrupting downstream signaling pathways that promote tumor growth. Its primary research applications are in the field of oncology, where it is used as a chemical probe to investigate the biological functions of PIM kinases and to explore their validity as therapeutic targets in preclinical models of cancer, including acute myeloid leukemia and multiple myeloma . Furthermore, its mechanism of action makes it a valuable tool for studying drug resistance mechanisms and for evaluating combination therapies with other anticancer agents, such as standard chemotherapy or other targeted inhibitors . The compound provides researchers with a specific means to dissect the complex signaling networks that drive oncogenesis and to identify potential biomarkers of response.

Properties

IUPAC Name

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXVCYMOHVAANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with a bromophenyl group and a morpholine carbonyl moiety. This structural configuration suggests potential interactions with various biological targets.

  • Antimicrobial Activity :
    • Studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .
  • Anticancer Properties :
    • The compound's structural features may contribute to its anticancer activity. Research on related quinoline derivatives has demonstrated their ability to induce apoptosis in cancer cells by inhibiting key signaling pathways .
  • Enzyme Inhibition :
    • Similar compounds have been evaluated for their ability to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in inflammatory processes and neurodegenerative diseases, respectively .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Quinoline Derivative AAntimicrobial0.014
Naphthyridine Derivative BAnticancer5.87
Morpholine Derivative CCOX Inhibition8.80
Acetylcholinesterase Inhibitor DAChE Inhibition8.80

Case Studies

  • Antimicrobial Evaluation :
    • A series of naphthyridine derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited promising antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
  • Anticancer Activity :
    • In vitro studies on cancer cell lines demonstrated that derivatives with naphthyridine structures could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. Specific attention was given to the inhibition of NF-kB pathways, which are often upregulated in cancerous cells .
  • Neuroprotective Effects :
    • Research has also explored the neuroprotective potential of morpholine-containing compounds against neurodegenerative diseases. The inhibition of AChE was particularly noted as a beneficial effect in models of Alzheimer’s disease .

Scientific Research Applications

Anticancer Activity

The compound's structure suggests it may exhibit anticancer properties, particularly as a derivative of naphthyridine, which has been recognized for its biological activities. Research indicates that naphthyridine derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that derivatives with similar structural features possess cytotoxic effects against breast cancer cells (MCF-7) and leukemia cells (HL-60) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of glutathione levels and inhibition of specific enzymes like glutathione S-transferase π .

Antimicrobial Properties

In addition to its anticancer potential, naphthyridine derivatives have demonstrated antimicrobial activities. Compounds with similar functional groups have been evaluated for their efficacy against a range of pathogens. For example, some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

The neuropharmacological profile of naphthyridine derivatives is also noteworthy. Compounds in this class have been investigated for their effects on the central nervous system (CNS). For instance, certain naphthyridine derivatives exhibit anticonvulsant activity and may serve as potential candidates for the treatment of epilepsy . The interaction with neurotransmitter systems, particularly those involving GABAergic and glutamatergic pathways, has been a focus in assessing their therapeutic potential for neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine. Modifications at various positions on the naphthyridine scaffold can significantly influence biological activity. For instance:

Modification Effect
Bromine substitution at the 4-positionEnhances anticancer activity by increasing lipophilicity
Morpholine carbonyl groupContributes to improved solubility and bioavailability
Methyl group at position 7Potentially increases selectivity towards specific targets

Case Studies

  • Cytotoxicity Evaluation : A study evaluated several naphthyridine derivatives, including those structurally related to this compound against MCF-7 cells. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity with IC50 values below 2 µg/mL .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their electron-donating counterparts .
  • Neuropharmacological Assessment : A recent study assessed the anticonvulsant properties of naphthyridine derivatives in animal models. The results indicated that certain derivatives significantly reduced seizure frequency and duration in induced seizure models .

Comparison with Similar Compounds

Substituent Effects on Naphthyridin-4-amine Derivatives

A series of 1,8-naphthyridin-4-amine analogs (Table 1) synthesized via microwave-assisted methods () highlights the impact of substituents on physical and chemical properties:

Table 1. Comparison of Naphthyridin-4-amine Derivatives

Compound Substituent at 2-Position Melting Point (°C) Yield (%) Notable Features
Target Compound 4-Bromophenyl N/A N/A Morpholine carbonyl, bromophenyl
3e () 2-Bromophenyl 139–141 85 Trifluoromethyl group
3f () 4-Methoxyphenyl 194–196 80 Electron-donating methoxy group
BI90242 () 3,4,5-Trimethoxyphenyl N/A N/A Enhanced solubility via methoxy

Key Observations :

  • Halogen vs. Methoxy : The bromophenyl group in the target compound may enhance intermolecular interactions (e.g., halogen bonding) compared to methoxy-substituted analogs like 3f, which exhibit higher melting points due to polar interactions .

Halogen-Substituted Analogues in Heterocyclic Systems

Halogen effects are further illustrated in quinoxaline and pyridazinone derivatives:

Key Observations :

  • Halogen Position: The 4-bromophenyl group in quinoxaline derivative 9i confers a marginally higher melting point (~1°C) than 3-chlorophenyl analog 9h, likely due to increased molecular weight and van der Waals interactions .
  • Biological Relevance: Bromophenyl-substituted pyridazinones () exhibit specific FPR2 agonist activity, suggesting that bromine’s electronegativity and steric profile are critical for receptor binding .

Role of Halogen Size in Bioactivity

This contrasts with , where bromophenyl is essential for FPR2 activation, indicating that substituent effects are target-dependent.

Structural and Crystallographic Insights

reveals that bromophenyl and chlorophenyl imidazole-4-imines adopt nearly identical triclinic crystal structures (space group P-1) with Z’=2. The bromo analog exhibits slightly larger unit cell parameters (e.g., a = 8.0720 Å vs. 7.9767 Å for chloro), attributed to bromine’s larger atomic radius. Both structures are stabilized by weak C–H⋯N and C–H⋯X (X = Cl/Br) interactions, underscoring halogen-dependent packing efficiency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via a multi-step protocol involving:

  • Amination : Reacting 3-nitro-1,8-naphthyridine derivatives with amines (e.g., 4-bromoaniline) under hydrogenation or catalytic conditions (Pd/C, H₂) to introduce the bromophenyl group .
  • Morpholine incorporation : Using POCl₃ and DMF to activate carbonyl groups, followed by coupling with morpholine under controlled heating (e.g., 80–100°C) .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/CH₃OH) and crystallization (ethanol/water) to isolate the product .
    • Optimization : Sonochemical methods (ultrasound irradiation) reduce reaction time and improve yields compared to traditional thermal methods .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assign peaks for the naphthyridine core (e.g., δ 7.04–8.37 ppm for aromatic protons), morpholine carbonyl (δ ~170 ppm), and bromophenyl substituents .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 454.08) .
  • IR : Confirm carbonyl stretching (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • Melting Point : Consistency with literature values (e.g., 280°C for analogous bromophenyl derivatives) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological interactions of this naphthyridine derivative?

  • Methodology :

  • Drug-likeness prediction : Use tools like SwissADME to evaluate Lipinski’s Rule of Five (e.g., logP < 5, molecular weight < 500 Da) .
  • Molecular docking : Employ AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or enzymes). The morpholine group may enhance solubility and hydrogen bonding, while the bromophenyl moiety contributes to hydrophobic interactions .
    • Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

  • Data refinement : Use SHELXL for small-molecule crystallography to iteratively refine atomic coordinates and thermal parameters. Discrepancies in electron density maps may indicate disordered morpholine or bromophenyl groups .
  • Validation : Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles. For ambiguous cases, alternative space groups (e.g., P2₁/c vs. P-1) should be tested .

Q. How does the morpholine carbonyl group influence the compound’s physicochemical properties and reactivity?

  • Solubility : The morpholine moiety increases water solubility via hydrogen bonding, critical for in vitro assays .
  • Stability : The carbonyl group may undergo hydrolysis under acidic conditions (pH < 3), necessitating pH-controlled storage (e.g., 0–6°C) .
  • Reactivity : The morpholine ring can participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents), altering pharmacological activity .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity assays for this compound?

  • Triangulation : Combine quantitative (e.g., IC₅₀) and qualitative (e.g., cellular uptake via fluorescence microscopy) data to validate efficacy .
  • Error analysis : Calculate standard deviations for triplicate experiments and use ANOVA to identify outliers. Contradictions may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) .

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